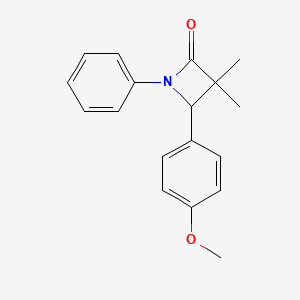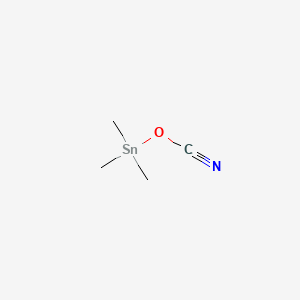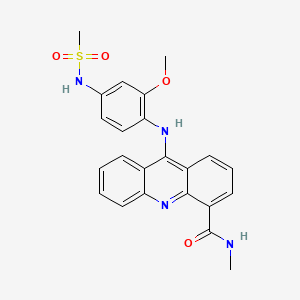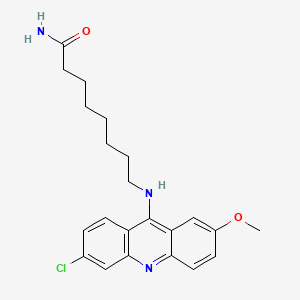
10-Undecenamide, N-(4-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Undecenamide, N-(4-nitrophenyl)- is a chemical compound with the molecular formula C17H26N2O3. It is known for its unique structure, which includes an undecenamide backbone and a nitrophenyl group. This compound is utilized in various scientific research fields due to its distinctive chemical properties .
Vorbereitungsmethoden
The synthesis of 10-Undecenamide, N-(4-nitrophenyl)- typically involves the reaction of 10-undecenoic acid with 4-nitroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
10-Undecenamide, N-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions where the nitrophenyl group is replaced by other functional groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
10-Undecenamide, N-(4-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
10-Undecenamide, N-(4-nitrophenyl)- can be compared with similar compounds such as:
10-Undecenamide, N-(4-methylphenyl)-: This compound has a methyl group instead of a nitro group, which affects its chemical properties and reactivity.
10-Undecenamide, N-(4-chlorophenyl)-: The presence of a chlorine atom in this compound leads to different chemical behaviors compared to the nitrophenyl derivative.
Eigenschaften
| 76691-49-1 | |
Molekularformel |
C17H24N2O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)undec-10-enamide |
InChI |
InChI=1S/C17H24N2O3/c1-2-3-4-5-6-7-8-9-10-17(20)18-15-11-13-16(14-12-15)19(21)22/h2,11-14H,1,3-10H2,(H,18,20) |
InChI-Schlüssel |
KUMYSKHGAQHCMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

